DL-Proline

描述

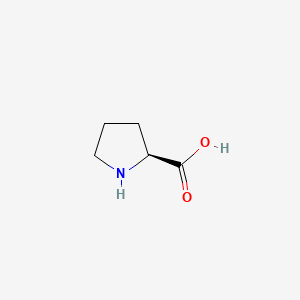

Structure

2D Structure

属性

IUPAC Name |

pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64298-80-2 | |

| Record name | Proline, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64298-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041104 | |

| Record name | DL-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Proline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-36-9, 147-85-3 | |

| Record name | DL-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS9E77JPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of DL-Proline?

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Proline

Introduction

This compound (IUPAC name: pyrrolidine-2-carboxylic acid) is a racemic mixture of the D- and L-isomers of the proteinogenic amino acid, proline.[1][2] Unlike other common amino acids, proline possesses a secondary amine where the alpha-amino group is incorporated into a pyrrolidine (B122466) ring. This unique cyclic structure confers significant conformational rigidity, which plays a crucial role in the secondary structure of proteins, particularly in the formation of collagen.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in various research and development contexts.

General Properties

This compound is typically a white to off-white crystalline solid or powder.[][6] It is odorless with a slightly sweet taste and can be hygroscopic, meaning it absorbs moisture from the air.[4][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [][7][9] |

| Molecular Weight | 115.13 g/mol | [1][9][10] |

| Appearance | White to off-white crystalline powder/solid | [][6][9] |

| Melting Point | 205-210 °C (with decomposition) | [][7][9][11] |

| Boiling Point | ~215.41 - 252.2 °C (estimate) | [7][12] |

| Density | ~1.18 - 1.38 g/cm³ | [][7][9] |

Solubility

The solubility of amino acids is highly dependent on the solvent's polarity and the pH of the solution.[13][14] this compound is very soluble in water and ethanol (B145695) but is insoluble in less polar organic solvents like ether, butanol, chloroform, and acetone.[7] The presence of both the acidic carboxyl group and the basic amino group allows it to exist as a zwitterion, enhancing its solubility in polar solvents.[8][15]

| Solvent | Solubility | Source(s) |

| Water | Very soluble / Soluble | [6][7][9] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [7] |

| Ether | Insoluble | [7][11] |

| Butanol | Insoluble | [7][11] |

| Chloroform | Insoluble | [7] |

| Acetone | Insoluble | [7][11] |

Acidity and Basicity (pKa Values)

This compound is an amphoteric molecule containing a carboxylic acid group and a secondary amine group. The pKa values represent the dissociation constants for these groups. The pKa of the α-carboxylic acid group is approximately 2.0-2.35, while the pKa for the α-amino group is around 10.60.[9][11][16]

| Ionizable Group | pKa Value | Source(s) |

| α-Carboxyl (-COOH) | 2.00 - 2.35 | [7][9][16] |

| α-Amino (-NH₂⁺) | 10.60 | [11][16] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR (in D₂O): The proton NMR spectrum shows characteristic signals for the protons on the pyrrolidine ring and the α-carbon.[1]

-

¹³C NMR (in D₂O): The carbon NMR spectrum displays distinct peaks for the five carbon atoms in the this compound molecule.[1][17]

| ¹³C NMR Shifts (ppm) in D₂O | Intensity | Source(s) |

| 175.76 | 316.00 | [1] |

| 62.36 | 710.00 | [1] |

| 47.16 | 783.00 | [1] |

| 30.04 | 1000.00 | [1] |

| 24.84 | 897.00 | [1] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxyl group.[18][19][20]

Crystal Structure

The crystal structure of this compound hydrochloride has been determined using X-ray diffraction.[3] It crystallizes in the monoclinic space group P2₁/a.[3] In the solid state, the molecules are connected by intermolecular N-H---O hydrogen bonds, forming chains.[21] The unique pyrrolidine ring is puckered, a conformation that significantly influences the structure of proteins containing proline residues.[3]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established experimental methodologies.

Determination of pKa Values by Acid-Base Titration

The pKa values of an amino acid can be determined experimentally by performing an acid-base titration and plotting the titration curve (pH vs. volume of titrant added).[22][23]

Methodology:

-

Preparation: A known concentration of this compound solution is prepared in deionized water. The solution is typically acidified with a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups.

-

Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1M NaOH).[22]

-

pH Measurement: The pH of the solution is measured and recorded after each incremental addition of the base.

-

Data Plotting: A titration curve is generated by plotting the measured pH values against the volume of NaOH added.

-

pKa Determination: The curve will show two equivalence points. The pKa₁ (for the carboxyl group) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The pKa₂ (for the amino group) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

Determination of Solubility

The solubility of a compound in a specific solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.[14]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A precise volume of the clear, saturated solution is withdrawn.

-

Analysis: The amount of dissolved this compound is determined. A common method is gravimetric analysis, where the solvent is evaporated, and the remaining solid mass is weighed. Alternatively, spectroscopic or chromatographic methods can be used for quantification.

-

Calculation: The solubility is calculated and typically expressed in units of g/100 mL or mol/L.

References

- 1. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. gihichem.com [gihichem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound (CAS 609-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. microbenotes.com [microbenotes.com]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. Star Republic: Guide for Biologists [sciencegateway.org]

- 17. This compound(609-36-9) 13C NMR [m.chemicalbook.com]

- 18. This compound(609-36-9) IR Spectrum [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. sid.ir [sid.ir]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. echemi.com [echemi.com]

Racemic Versus Enantiopure Proline in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the catalytic applications of proline, drawing a critical comparison between the use of its racemic form and its enantiomerically pure counterparts (L-proline and D-proline). Proline has emerged as a powerful organocatalyst in a variety of carbon-carbon bond-forming reactions, valued for its low toxicity, ready availability, and operational simplicity.[1] This document provides a detailed examination of its performance in key organic transformations, complete with quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in catalyst selection and reaction optimization.

Core Concepts: Enantiopure vs. Racemic Catalysis

Enantiopure proline, particularly L-proline, is renowned for its ability to induce high levels of stereoselectivity in reactions, yielding products with a specific three-dimensional arrangement.[1] This is crucial in the synthesis of chiral molecules like pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. The chiral environment provided by enantiopure proline directs the approach of reactants, favoring the formation of one enantiomer of the product over the other.

In contrast, racemic proline, a 1:1 mixture of L- and D-proline, does not provide a net chiral environment. Consequently, reactions catalyzed by racemic proline typically yield racemic products, an equal mixture of both enantiomers. The primary utility of using racemic proline in a research context is often to establish a baseline for reaction efficiency (yield, reaction time) and to serve as a reference for confirming the stereochemical outcomes of the enantioselective counterpart. A non-zero enantiomeric excess in a reaction intended to be racemic could indicate the presence of chiral impurities or other unexpected effects.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of enantiopure (L-proline) and racemic proline in three key organocatalytic reactions: the Aldol (B89426), Mannich, and Michael reactions.

Aldol Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. Proline catalyzes this reaction by forming a nucleophilic enamine intermediate with a ketone or aldehyde donor.[2]

| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) (L-Proline) | ee (%) (L-Proline) | Yield (%) (Racemic Proline) | ee (%) (Racemic Proline) | Reference |

| p-Nitrobenzaldehyde | Acetone (B3395972) | 30 | DMSO | 4 | 68 | 72 | Not Reported | 0 | [2] |

| Isobutyraldehyde | Acetone | 30 | DMSO | 48 | 97 | 96 | Not Reported | 0 | [2] |

| p-Nitrobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 19 | 95 | >99 | Not Reported | 0 | [3] |

| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 48 | 82 | 95 | Not Reported | 0 | [3] |

Note: While specific yield data for racemic proline-catalyzed aldol reactions is not extensively tabulated in the cited literature, the synthesis of racemic products for analytical comparison is a standard practice, and yields are generally expected to be comparable under similar conditions, assuming no significant catalyst inhibition or side reactions related to the racemic mixture.[3]

Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which yields a β-amino carbonyl compound. Proline catalysis is highly effective for asymmetric versions of this transformation.[4]

| Aldehyde | Amine | Ketone/Aldehyde Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) (L-Proline) | ee (%) (L-Proline) | Yield (%) (Racemic Proline) | ee (%) (Racemic Proline) | Reference |

| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | 94 | Not Reported | 0 | [5] |

| Isovaleraldehyde | p-Anisidine | Propanal | 20 | Dioxane | 24 | 95 | >99 | Not Reported | 0 | [6] |

| Benzaldehyde | p-Anisidine | Propanal | 20 | Dioxane | 24 | 81 | 99 | Not Reported | 0 | [6] |

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline can catalyze the addition of ketones and aldehydes to nitroalkenes and other Michael acceptors.

| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) (L-Proline) | ee (%) (L-Proline) | Yield (%) (Racemic Proline) | ee (%) (Racemic Proline) | Reference |

| β-Nitrostyrene | Cyclohexanone | 10 | CHCl₃ | 120 | 95 | 20 | Not Reported | 0 | [7] |

| β-Nitrostyrene | Propanal | 10 | CHCl₃ | 24 | 81 | 92 | Not Reported | 0 | [7] |

Experimental Protocols

The following are generalized experimental protocols for proline-catalyzed reactions. Researchers should note that optimal conditions may vary depending on the specific substrates used.

General Protocol for the Proline-Catalyzed Aldol Reaction

This protocol is adapted from procedures for the reaction between an aldehyde and a ketone.[3]

Materials:

-

Aldehyde

-

Ketone

-

L-Proline or Racemic Proline

-

Solvent (e.g., DMSO, MeOH/H₂O mixture)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a vial, add the aldehyde (1.0 equiv) and the ketone (5.0-20.0 equiv).

-

Add the solvent (e.g., DMSO or a 2:1 v/v mixture of MeOH/H₂O) to achieve a desired concentration (e.g., 0.1-0.5 M).

-

Add L-proline or racemic proline (typically 10-30 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the yield and, for reactions with L-proline, the diastereomeric ratio (by ¹H NMR) and enantiomeric excess (by chiral HPLC). For reactions with racemic proline, confirm the formation of a racemic product.

General Protocol for the Three-Component Proline-Catalyzed Mannich Reaction

This protocol is a general guide for the reaction of an aldehyde, an amine, and a ketone.[4][6]

Materials:

-

Aldehyde (for imine formation)

-

Amine (e.g., p-anisidine)

-

Ketone or Aldehyde (donor)

-

L-Proline or Racemic Proline

-

Solvent (e.g., Dioxane, DMSO)

-

NaBH₄ (for reduction, if desired)

-

Standard work-up reagents

Procedure:

-

In a reaction vessel, dissolve the aldehyde for imine formation (1.0 equiv) and the amine (1.0 equiv) in the chosen solvent.

-

Add L-proline or racemic proline (10-35 mol%).

-

Stir the mixture for a short period (e.g., 5-10 minutes) to allow for imine formation.

-

Add the ketone or aldehyde donor (2.0-10.0 equiv).

-

Stir the reaction at the appropriate temperature (e.g., 4 °C or room temperature) until the reaction is complete as monitored by TLC.

-

Work-up the reaction as described in the aldol protocol.

-

Alternatively, the resulting β-amino aldehyde can be reduced in situ by adding methanol followed by NaBH₄ at 0 °C.

-

After reduction, perform a standard aqueous work-up and purification.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of proline and a general experimental workflow.

Mechanistic Insights and the Role of Chirality

The catalytic power of proline stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid).[5] The catalytic cycle, as depicted above, proceeds through the formation of an enamine intermediate.

When enantiopure L-proline is used, the stereochemistry of the product is dictated by the transition state of the carbon-carbon bond-forming step. The chiral scaffold of the proline molecule creates a sterically defined environment. The generally accepted model for the aldol reaction involves a Zimmerman-Traxler-like transition state where the aldehyde approaches the enamine from a specific face to minimize steric hindrance, leading to the preferential formation of one enantiomer.[1]

With racemic proline, both L- and D-proline are present. Each enantiomer of the catalyst will independently catalyze the reaction to form the corresponding enantiomer of the product. Since both catalytic cycles proceed at the same rate, a racemic mixture of the product is obtained.

It is worth noting the phenomenon of nonlinear effects (NLEs) , which can sometimes be observed when using catalysts with non-racemic, but also non-enantiopure, compositions. A positive NLE occurs when the enantiomeric excess of the product is higher than that of the catalyst, while a negative NLE results in a lower ee than expected. These effects often arise from the formation of dimeric or aggregated catalyst species (homochiral vs. heterochiral) with different catalytic activities. While a detailed discussion is beyond the scope of this guide, researchers should be aware that such effects can complicate the relationship between catalyst and product enantiopurity.

Conclusion

The choice between racemic and enantiopure proline in catalysis is dictated by the synthetic goal. For the preparation of chiral molecules with high enantiomeric purity, essential in fields such as drug development, enantiopure proline is the catalyst of choice. Its ability to induce high levels of stereocontrol is well-documented and mechanistically understood. Racemic proline serves as a valuable tool for establishing baseline reactivity and for the synthesis of racemic standards for analytical purposes. This guide provides the foundational knowledge and practical protocols to effectively utilize both forms of this versatile and "green" organocatalyst in a research setting.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Dichotomy of a Racemate: A Technical Guide to DL-Proline in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the realm of biochemical building blocks, the amino acid proline has emerged as a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. While its enantiomerically pure forms, L- and D-proline, are celebrated for their remarkable ability to induce chirality in asymmetric catalysis, the racemic mixture, DL-proline, carves out its own niche in the landscape of organic synthesis. This technical guide provides an in-depth exploration of the key applications of this compound, contrasting its utility with the well-established asymmetric catalysis of its enantiopure counterparts. We delve into its role in multicomponent reactions and provide a comparative overview of its performance in seminal organocatalytic transformations.

This compound in Multicomponent Reactions: A Catalyst for Complexity

Racemic this compound has proven to be an effective catalyst in various multicomponent reactions (MCRs), where multiple starting materials combine in a one-pot synthesis to form a complex product. In these reactions, the focus is often on efficiency and atom economy rather than stereoselectivity, making the less expensive this compound an attractive choice.

Synthesis of Substituted Pyrans and Pyrazoles

A notable application of this compound is in the solvent-free, one-pot synthesis of 2-amino-4H-pyrans and dihydropyrano[2,3-c]pyrazoles.[1] This is achieved through the condensation of aromatic aldehydes, malononitrile (B47326), and a C-H activated acid such as dimedone or 3-methyl-1-phenyl-2-pyrazolin-5-one. The use of a grinding method at room temperature makes this an environmentally benign approach.[1]

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans [1]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and this compound (20 mol%) is ground in a mortar and pestle at room temperature for the specified time (see Table 1). The reaction progress is monitored by Thin Layer Chromatography (TCC). Upon completion, the solid reaction mixture is washed with water and then recrystallized from ethanol (B145695) to afford the pure product.

Table 1: this compound Catalyzed Synthesis of Tetrahydrobenzo[b]pyrans [1]

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |

| 1 | C₆H₅ | 5 | 95 |

| 2 | 4-Cl-C₆H₄ | 3 | 94 |

| 3 | 4-MeO-C₆H₄ | 8 | 92 |

| 4 | 4-NO₂-C₆H₄ | 10 | 90 |

| 5 | 3-NO₂-C₆H₄ | 12 | 88 |

| 6 | 2-Cl-C₆H₄ | 15 | 85 |

Logical Workflow for this compound Catalyzed Pyran Synthesis

The Asymmetric Realm: L-Proline Catalysis

To fully appreciate the applications of this compound, it is essential to understand the foundational work done with its enantiopure form, L-proline. L-proline is a cornerstone of organocatalysis, facilitating a variety of asymmetric transformations with high enantioselectivity. The use of this compound in these reactions would, as expected, lead to racemic products.

Asymmetric Aldol (B89426) Reaction

The L-proline catalyzed direct asymmetric aldol reaction between a ketone and an aldehyde is a classic example of organocatalysis.[2][3][4] The reaction proceeds through an enamine intermediate, with the chiral proline catalyst directing the facial selectivity of the nucleophilic attack on the aldehyde.

Table 2: L-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes [2][5]

| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | p-Nitrobenzaldehyde | DMSO | 24 | 95 | >95:5 | 99 |

| 2 | Benzaldehyde | DMSO | 48 | 85 | 90:10 | 96 |

| 3 | Isovaleraldehyde | CH₃CN | 96 | 75 | 95:5 | 98 |

| 4 | Acetaldehyde | neat | 120 | 60 | - | 97 |

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction [2]

To a solution of L-proline (30 mol%) in the specified solvent, the ketone (5-20 equivalents) is added, and the mixture is stirred for 15 minutes at room temperature. The aldehyde (1 equivalent) is then added, and the reaction is stirred for the specified time. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle of the L-Proline Catalyzed Aldol Reaction

Asymmetric Mannich Reaction

The L-proline catalyzed three-component Mannich reaction of an aldehyde, an amine, and a ketone provides access to chiral β-amino carbonyl compounds.[6][7][8] Similar to the aldol reaction, the mechanism involves the formation of an enamine from the ketone and proline, which then attacks an imine generated in situ from the aldehyde and amine.

Table 3: L-Proline Catalyzed Asymmetric Mannich Reaction [6]

| Entry | Ketone | Aldehyde | Amine | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Acetone | Formaldehyde | p-Anisidine | 85 | - | 94 |

| 2 | Cyclohexanone | Benzaldehyde | p-Anisidine | 92 | 95:5 | 99 |

| 3 | Acetone | Isobutyraldehyde | p-Anisidine | 78 | >99:1 | 99 |

| 4 | Propanal | Benzaldehyde | p-Anisidine | 88 | 93:7 | >99 |

Experimental Protocol: L-Proline Catalyzed Asymmetric Mannich Reaction [6]

A mixture of the aldehyde (1.1 mmol) and the amine (1.0 mmol) in the solvent is stirred for 30-60 minutes. L-proline (35 mol%) and the ketone (2.0 mL) are then added, and the mixture is stirred at room temperature for the specified time. The reaction is worked up by partitioning between ethyl acetate and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Catalytic Cycle of the L-Proline Catalyzed Mannich Reaction

Asymmetric Michael Addition

L-proline and its derivatives also catalyze the asymmetric Michael addition of ketones and aldehydes to nitro-olefins, yielding valuable γ-nitro carbonyl compounds.[9][10][11] The reaction proceeds via an enamine intermediate, which adds to the Michael acceptor.

Table 4: L-Proline Catalyzed Asymmetric Michael Addition of Cyclohexanone to Nitro-olefins [9]

| Entry | Nitro-olefin | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | β-Nitrostyrene | neat | 96 | 99 | 92:8 | 20 |

| 2 | (E)-1-Nitro-3-phenylprop-1-ene | neat | 120 | 85 | 85:15 | 25 |

| 3 | (E)-2-Nitro-1-phenylprop-1-ene | neat | 72 | 95 | 90:10 | 15 |

Conclusion: A Tale of Two Forms

The applications of proline in organic chemistry highlight a fascinating dichotomy between its racemic and enantiopure forms. This compound serves as a cost-effective and efficient catalyst for multicomponent reactions where the generation of molecular complexity is the primary goal. In contrast, L-proline stands as a titan in the field of asymmetric organocatalysis, enabling the synthesis of chiral molecules with high stereocontrol. For researchers and professionals in drug development, understanding the distinct advantages and applications of both this compound and its enantiopure counterparts is crucial for the strategic design of synthetic routes, balancing the need for efficiency, cost-effectiveness, and stereochemical purity. The continued exploration of proline and its derivatives promises to unlock even more innovative and sustainable solutions in the ever-evolving landscape of organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 20.210.105.67 [20.210.105.67]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

DL-Proline as a Precursor in Pharmaceutical Synthesis: A Technical Guide

Introduction

DL-Proline, a racemic mixture of the proteinogenic amino acid L-proline and its enantiomer D-proline, serves as a versatile and cost-effective precursor in the pharmaceutical industry. Its unique cyclic structure and chiral nature make it an invaluable building block and catalyst for the synthesis of a wide array of complex chiral molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the applications of this compound and its individual enantiomers in pharmaceutical synthesis, with a focus on organocatalysis and its role as a chiral building block.

The Role of Proline in Asymmetric Organocatalysis

L-proline and D-proline have emerged as powerful organocatalysts, driving a variety of asymmetric transformations with high efficiency and stereoselectivity.[1][2] This "organocatalysis" approach offers a greener and often more economical alternative to traditional metal-based catalysts.[1] The catalytic activity of proline stems from its ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates and control the stereochemical outcome of the reaction.

Key Proline-Catalyzed Reactions in Pharmaceutical Synthesis

Several key carbon-carbon bond-forming reactions are efficiently catalyzed by proline and its derivatives, forming the foundation for the synthesis of numerous pharmaceutical intermediates.

-

Aldol (B89426) Reaction: The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the enantioselective formation of β-hydroxy carbonyl compounds.[2][3][4] This reaction proceeds through an enamine intermediate, mimicking the mechanism of Class I aldolase (B8822740) enzymes.[4]

-

Mannich Reaction: The three-component Mannich reaction, involving a ketone, an aldehyde, and an amine, is another powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for 1,2-amino alcohols and other nitrogen-containing pharmaceuticals.[5][6][7]

-

Michael Addition: Proline and its derivatives effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a crucial step in the synthesis of a variety of functionalized molecules.[8][9][10]

This compound as a Chiral Precursor

Beyond its catalytic role, the individual enantiomers of proline are utilized as chiral building blocks in the synthesis of complex APIs. The rigid pyrrolidine (B122466) ring of proline provides conformational constraint, which is often desirable in drug design to enhance binding affinity and biological activity.

Applications in the Synthesis of Marketed Drugs

The versatility of proline as both a catalyst and a precursor is demonstrated in the synthesis of several commercially successful drugs.

Antiviral Agents: Oseltamivir (Tamiflu®)

The anti-influenza drug Oseltamivir has been a significant target for synthetic chemists, and organocatalysis using proline derivatives has provided efficient routes to its core cyclohexane (B81311) structure.[1][11][12] Diphenylprolinol silyl (B83357) ether, a derivative of proline, has been effectively used to catalyze the asymmetric Michael reaction, a key step in the synthesis of Oseltamivir.[1][11] This approach avoids the use of potentially hazardous azide (B81097) intermediates found in earlier synthetic routes.[13]

Antihypertensive Agents: ACE Inhibitors (Captopril)

L-proline is a fundamental structural component of many Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension.[14][15][16] In the synthesis of Captopril (B1668294), the first orally active ACE inhibitor, L-proline serves as the chiral scaffold onto which the mercaptoacyl side chain is attached.[17][18][19]

Anticonvulsants: Pregabalin (Lyrica®)

The synthesis of the anticonvulsant drug Pregabalin has also benefited from proline-based organocatalysis.[20] D-proline derivatives have been employed as catalysts in the enantioselective conjugate addition of nitromethane (B149229) to an α,β-unsaturated acceptor, establishing the key stereocenter of the molecule.[20]

Quantitative Data on Proline-Catalyzed Reactions

The following tables summarize quantitative data for key proline-catalyzed reactions relevant to pharmaceutical synthesis.

| Reaction | Substrates | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) | Reference(s) |

| Aldol Reaction | Cyclohexanone, 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O (2:1) | RT | 24 | 89 | 84:16 (anti/syn) | 96 | [21] |

| Aldol Reaction | Acetone, Isobutyraldehyde | L-Proline | - | RT | - | ~100 | - | 96 | [22] |

| Mannich Reaction | Acetone, Formaldehyde, p-Anisidine | L-Proline | - | - | - | 50 | - | 94 | [6] |

| Michael Addition | Cyclohexanone, trans-β-Nitrostyrene | [Bmim][L-Pro] (30) | [Bmim][PF₆] | RT | 48 | 93 | 90:10 (syn/anti) | 95 | [9] |

| Oseltamivir Intermediate Synthesis | Alkoxyaldehyde, Nitroalkane | Diphenylprolinol silyl ether | - | - | - | 100 | - | 96 | [1] |

Experimental Protocols

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.[21]

-

To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., MeOH/H₂O, 2:1 v/v, 2 mL), add the ketone (2.0-10.0 mmol).

-

Add (S)-proline (0.05-0.30 mmol, 5-30 mol%).

-

Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Synthesis of a Captopril Intermediate

The following is a representative step in the synthesis of Captopril, illustrating the use of L-proline as a chiral precursor.[17]

-

To a solution of L-proline in a suitable solvent, add 3-bromo-2-methylpropanoyl chloride.

-

The resulting N-(3-bromo-2-methylpropanoyl)-L-proline is then treated with a source of sulfur, such as methanolic ammonium (B1175870) hydrosulfide, to introduce the thiol group, yielding Captopril after appropriate workup and purification.

Signaling Pathways and Experimental Workflows

Caption: General catalytic cycle of proline in Aldol and Mannich reactions.

Caption: Key organocatalytic step in the synthesis of Oseltamivir.

Caption: Logical flow of key steps in the synthesis of Captopril.

Conclusion

This compound and its enantiomers have proven to be indispensable tools in modern pharmaceutical synthesis. Their application in organocatalysis provides a powerful and sustainable platform for the construction of complex chiral molecules, while their role as chiral precursors allows for the direct incorporation of a conformationally constrained scaffold into drug candidates. The successful application of proline in the synthesis of major drugs like Oseltamivir, Captopril, and Pregabalin underscores its significance and continued potential in the development of new and improved pharmaceuticals. Further research into novel proline derivatives and their catalytic applications is expected to continue to drive innovation in drug discovery and development.

References

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 9. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 17. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study [mdpi.com]

- 21. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 22. harvest.usask.ca [harvest.usask.ca]

An In-depth Technical Guide to the Zwitterionic Nature of DL-Proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the zwitterionic properties of DL-Proline, a unique cyclic amino acid. The content covers its chemical structure, behavior in varying pH environments, and the experimental methodologies used to characterize its zwitterionic state.

Introduction to this compound and its Zwitterionic Character

This compound is a racemic mixture of the D and L enantiomers of proline. Unlike other proteinogenic amino acids, proline possesses a secondary amine where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. This cyclic structure imposes significant conformational constraints. In aqueous solutions, proline, like other amino acids, can exist as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall net charge is zero. This occurs through an internal acid-base reaction where the carboxylic acid group (-COOH) donates a proton to the amino group (-NH-), forming a carboxylate ion (-COO⁻) and a protonated amino group (-NH₂⁺-). The zwitterionic form is the predominant species at physiological pH.[1][2]

Chemical Structure and pH-Dependent Forms

The chemical behavior of this compound in solution is dictated by the pH. The carboxylic acid and the secondary amine groups have distinct acid dissociation constants (pKa values).

-

At low pH (acidic conditions): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH₂⁺-), resulting in a net positive charge (cationic form).

-

At a pH near neutrality: The carboxylic acid group deprotonates to a carboxylate ion (-COO⁻), and the amino group remains protonated (-NH₂⁺-). This is the zwitterionic form, which has no net charge.[3]

-

At high pH (basic conditions): The protonated amino group loses its proton (-NH-), while the carboxyl group remains deprotonated (-COO⁻), leading to a net negative charge (anionic form).

The equilibrium between these forms is crucial for understanding proline's role in biological systems and for its application in various chemical syntheses.

References

The Advent and Evolution of Proline Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis has been profoundly shaped by the development of asymmetric organocatalysis, a powerful strategy that utilizes small, chiral organic molecules to catalyze enantioselective transformations. Among the pioneering catalysts in this domain, the simple amino acid L-proline holds a preeminent position. Its discovery as an effective catalyst for carbon-carbon bond formation not only provided a more sustainable and environmentally friendly alternative to traditional metal-based catalysts but also opened up new avenues for the efficient construction of complex chiral molecules. This technical guide delves into the historical development of proline organocatalysis, presenting key milestones, detailed experimental protocols for seminal reactions, and a mechanistic overview of its catalytic cycles.

The Dormant Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The origins of proline organocatalysis can be traced back to the early 1970s with the independent reports from industrial research groups at Schering AG and Hoffmann-La Roche.[1][2] The Hajos-Parrish-Eder-Sauer-Wiechert reaction, as it came to be known, demonstrated the ability of a catalytic amount of (S)-proline to effect an asymmetric intramolecular aldol (B89426) cyclization of an achiral triketone.[2][3][4] This reaction, used in the synthesis of steroid intermediates, produced the chiral bicyclic ketol with high enantiomeric excess.[2] Despite its groundbreaking nature, the full potential of this discovery lay dormant for nearly three decades, widely regarded as an isolated curiosity rather than a broadly applicable catalytic principle.[4][5]

Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

| Reactant | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-(-)-proline | 3 | Dimethylformamide | Room Temp. | (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione | Not specified | 93.4 | [2][6] |

Experimental Protocol: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Synthesis of (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione

-

Reactants and Reagents:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (triketone)

-

(S)-(-)-proline

-

Dimethylformamide (DMF)

-

-

Procedure:

-

A solution of the triketone in DMF is prepared.

-

A catalytic amount (3 mol%) of (S)-(-)-proline is added to the solution at ambient temperature.[6]

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves dilution with water and extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product, the bicyclic ketol, can be purified by crystallization or chromatography to yield the optically active product.[6]

-

The Renaissance: The Dawn of Intermolecular Reactions

The turn of the 21st century witnessed a renaissance in the field, spearheaded by the seminal work of Benjamin List, Carlos F. Barbas III, and Richard A. Lerner. In 2000, they reported the first proline-catalyzed intermolecular asymmetric aldol reaction, demonstrating that proline could catalyze the reaction between acetone (B3395972) and various aldehydes with high enantioselectivity.[7] This breakthrough was crucial as it expanded the scope of proline catalysis beyond intramolecular reactions and established it as a general and powerful tool for asymmetric synthesis.[7] Shortly thereafter, David W.C. MacMillan's group further broadened the utility of this methodology by developing the first direct and enantioselective cross-aldol reaction of aldehydes.[8] These discoveries ignited a surge of research in organocatalysis, leading to the development of a vast array of proline-catalyzed transformations.[9][10]

Quantitative Data for the List-Barbas Intermolecular Aldol Reaction

| Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| p-Nitrobenzaldehyde | Acetone | L-proline | 20-30 | DMSO | Room Temp. | 4-hydroxy-4-(4-nitrophenyl)-2-butanone | 68 | 76 | [7][11] |

| Isovaleraldehyde | Acetone | L-proline | 20-30 | DMSO | Room Temp. | 4-hydroxy-5-methyl-2-hexanone | 97 | 96 | [7] |

Experimental Protocol: The List-Barbas Intermolecular Aldol Reaction

General procedure for the catalytic aldol reaction of acetone with an aldehyde

-

Reactants and Reagents:

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Acetone

-

L-proline

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred solution of the L-proline catalyst (10-20 mol%) in DMSO, add the aldehyde (0.25 mmol) and acetone (1.25 mmol) at a temperature between -10 to 25 °C.[11]

-

The solution is stirred for 24-72 hours, with the reaction progress monitored by TLC.[11]

-

After the reaction is complete, it is quenched by the addition of a saturated ammonium chloride solution.[11]

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).[11]

-

The combined organic layers are washed with water and dried over anhydrous MgSO₄.[11]

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the desired aldol product.

-

The Mechanistic Underpinnings: Enamine and Iminium Ion Catalysis

The catalytic prowess of proline lies in its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid functionalities.[12] Proline activates carbonyl compounds through two primary catalytic cycles: the enamine cycle for the activation of ketones and aldehydes as nucleophiles, and the iminium ion cycle for the activation of α,β-unsaturated aldehydes and ketones as electrophiles.[9][13]

The Enamine Catalytic Cycle

In the enamine cycle, the secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[9][14] This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to readily attack an electrophile, such as an aldehyde. The chirality of the proline catalyst directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome of the reaction.[9] The carboxylic acid group of proline is believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer.[14] After the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst.[14][15]

Caption: The enamine catalytic cycle for proline-catalyzed aldol reactions.

The Iminium Ion Catalytic Cycle

In the iminium ion cycle, proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.[9] The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, making it a more potent electrophile for nucleophilic attack at the β-position.[13] A nucleophile can then add to the β-carbon in a stereocontrolled manner, guided by the chiral scaffold of the proline catalyst. Subsequent hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst.

Caption: The iminium ion catalytic cycle for proline-catalyzed Michael additions.

Conclusion and Future Outlook

The historical development of proline organocatalysis is a testament to the power of fundamental research and the continual re-examination of established chemical principles. From its overlooked beginnings to its central role in the organocatalysis revolution, proline has proven to be a remarkably versatile and efficient catalyst. The principles of enamine and iminium ion activation, pioneered with proline, have been extended to a wide range of other organocatalysts and reaction types, profoundly impacting the fields of organic synthesis and drug development. As the demand for more sustainable and efficient chemical processes grows, the legacy of proline organocatalysis will undoubtedly continue to inspire the development of new and innovative catalytic systems.

References

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 5. d-nb.info [d-nb.info]

- 6. dobroka.hu [dobroka.hu]

- 7. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of DL-Proline in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Proline, a non-essential amino acid widely utilized in biochemical research, microbiological testing, and as a precursor in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, its toxicological properties have not been fully investigated, and it may pose potential irritant effects.[2][3]

Potential Hazards:

-

Skin Contact: May cause irritation.[4]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][4]

-

Ingestion: May be harmful if swallowed.[4] The toxicological properties upon ingestion have not been fully investigated.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder/solid | [1][2][4] |

| Molecular Formula | C5H9NO2 | [2][4][6] |

| Molecular Weight | 115.13 g/mol | [2][6] |

| Melting Point | 208-210 °C (decomposes) | [1][2][4][7] |

| Boiling Point | 245 °C (estimate) | [2][4] |

| Solubility in Water | Very soluble | [2][4] |

| Density | 1.38 g/cm³ at 22.9 °C | [2] |

| pKa | 2.35 | [2][4] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Use with adequate ventilation to minimize dust generation and accumulation.[2][3]

-

Avoid ingestion and inhalation of dust.[2]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][8]

-

Keep away from heat and sources of ignition.[1]

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control, incorporating a hierarchy of controls, is recommended.

Hierarchy of Controls

Caption: Hierarchy of control measures for managing exposure to this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][8] Inspect gloves before use.[8]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH or European Standard EN 149 approved respirator should be used when necessary.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Measures |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] |

| Eye Contact | Get medical aid immediately. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] |

Accidental Release Measures

In case of a spill or leak, the following procedures should be followed.

Caption: Workflow for handling a this compound spill in the laboratory.

Specific Steps:

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[1][8]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[1][8] Avoid generating dust.

Firefighting Measures

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

Firefighting Procedures:

-

As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Hazardous Combustion Products:

Stability and Reactivity

Chemical Stability:

-

Stable under normal temperatures and pressures.[2]

Conditions to Avoid:

-

Dust generation.

-

Excess heat.

Incompatibilities with Other Materials:

Hazardous Decomposition Products:

-

Nitrogen oxides, carbon monoxide, carbon dioxide.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] It is important to handle this chemical with care, assuming it may have potential health effects.

A subchronic oral toxicity study on L-Proline in rats determined a no-observed-adverse-effect-level (NOAEL) at a dietary dose of 5.0% (2772.9 mg/kg body weight/day for males and 3009.3 mg/kg body weight/day for females).[9] While this study was on the L-isomer, it provides some insight into the general toxicity profile of proline.

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are typically standardized. For determining key toxicological endpoints, the following OECD guidelines are often referenced:

-

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers should consult these and other relevant guidelines when designing experiments to evaluate the safety of this compound or its derivatives.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with institutional and regulatory guidelines. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. cellseco.com [cellseco.com]

- 4. chembk.com [chembk.com]

- 5. ajiaminoscience.eu [ajiaminoscience.eu]

- 6. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of DL-Proline in Common Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and key intermediates like DL-Proline is fundamental. This technical guide provides a comprehensive overview of this compound's solubility in common organic solvents, details the experimental protocols for its determination, and presents a logical workflow for solubility analysis.

Core Tenets of this compound Solubility

This compound, a racemic mixture of the proteinogenic amino acid proline, is a crucial chiral building block in organic synthesis. Its solubility is dictated by the interplay of its zwitterionic nature—possessing both a carboxylic acid and a secondary amine group—and the polarity of the solvent. Generally, this compound exhibits good solubility in polar protic solvents, such as water and alcohols, and is sparingly soluble in non-polar organic solvents.[1][2][3]

While specific quantitative data for this compound is limited in publicly available literature, extensive data exists for its enantiomer, L-Proline. The solubility of a racemic mixture is typically very similar to that of its pure enantiomers. Therefore, the data for L-Proline serves as a reliable reference for predicting the solubility behavior of this compound.

Quantitative Solubility Data of L-Proline

The following table summarizes the mole fraction solubility (x₁) of L-Proline in several common organic solvents at various temperatures. This data is essential for designing crystallization processes, selecting appropriate solvents for reactions, and formulating solutions.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Water | 283.15 | 0.0458 |

| 293.15 | 0.0542 | |

| 303.15 | 0.0638 | |

| 313.15 | 0.0745 | |

| 323.15 | 0.0863 | |

| Methanol | 283.15 | 0.0035 |

| 293.15 | 0.0042 | |

| 303.15 | 0.0051 | |

| 313.15 | 0.0061 | |

| 323.15 | 0.0073 | |

| Ethanol | 283.15 | 0.0012 |

| 293.15 | 0.0015 | |

| 303.15 | 0.0018 | |

| 313.15 | 0.0022 | |

| 323.15 | 0.0027 | |

| Acetone | 283.15 | 0.00003 |

| 293.15 | 0.00004 | |

| 303.15 | 0.00005 | |

| 313.15 | 0.00007 | |

| 323.15 | 0.00009 | |

| Acetonitrile | 283.15 | 0.00002 |

| 293.15 | 0.00003 | |

| 303.15 | 0.00004 | |

| 313.15 | 0.00005 | |

| 323.15 | 0.00007 |

Note: The data presented is for L-Proline and serves as a close approximation for this compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental methodologies. The two most common methods employed for determining the solubility of amino acids like this compound are the gravimetric method and the dynamic laser monitoring method.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for solubility measurement.[4]

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This is typically confirmed by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved through centrifugation followed by filtration using a syringe filter.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass or volume of the solvent used.

Dynamic Laser Monitoring Method

This method is particularly useful for determining the temperature-dependent solubility.

-

Slurry Preparation: A slurry of this compound in the chosen solvent is prepared in a jacketed glass vessel with constant stirring.

-

Controlled Heating: The temperature of the slurry is gradually increased at a controlled rate.

-

Laser Monitoring: A laser beam is passed through the suspension, and the transmitted light is detected. As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light.

-

Clear Point Determination: The temperature at which the solution becomes completely clear (the "clear point") is recorded. At this point, the concentration of the solution is known from the initial amounts of solute and solvent.

-

Controlled Cooling: The solution is then slowly cooled, and the temperature at which solid particles reappear (the "cloud point") is also recorded. The average of the clear and cloud point temperatures is taken as the saturation temperature for that specific concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining and analyzing the solubility of this compound.

This comprehensive guide provides the necessary data, experimental protocols, and a logical framework for scientists and researchers working with this compound. A thorough understanding of its solubility characteristics is paramount for the successful design and implementation of processes in both research and industrial settings.

References

Methodological & Application

Application Notes and Protocols for DL-Proline Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the DL-proline catalyzed asymmetric aldol (B89426) reaction, a cornerstone of organocatalysis. This metal-free, environmentally benign method facilitates the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and pharmaceutical intermediates.[1] The reaction utilizes the readily available and inexpensive amino acid proline to catalyze the direct aldol addition between a ketone and an aldehyde with high enantioselectivity.[1]

Reaction Principle and Mechanism

The catalytic cycle of the proline-catalyzed aldol reaction proceeds through a well-established enamine-based mechanism, mimicking the strategy of Class I aldolase (B8822740) enzymes.[1] The key steps are as follows:

-

Enamine Formation: The catalytic cycle initiates with the reaction of the ketone with the secondary amine of proline to form a chiral enamine intermediate.[1][2]

-

Aldol Addition: The nucleophilic enamine then attacks the electrophilic aldehyde. The stereochemistry of this step is governed by the chiral environment of the proline catalyst, often proceeding through a Zimmerman-Traxler-like transition state to control the facial selectivity of the attack.[1][2]

-

Hydrolysis: The resulting iminium ion is subsequently hydrolyzed by water present in the reaction mixture. This step releases the desired β-hydroxy carbonyl (aldol) product and regenerates the proline catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Quantitative Data Summary

The following table summarizes representative data for this compound catalyzed asymmetric aldol reactions under various conditions, showcasing the impact of different substrates, solvents, and catalyst loadings on reaction outcomes.

| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| p-Nitrobenzaldehyde | Acetone (B3395972) | 30 | DMSO | 24-48 | - | - | - | [1] |

| p-Nitrobenzaldehyde | Acetone | L-proline | - | 24-72 | 68 | 76 | - | [3] |

| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2/1 v/v) | 24 | 72 | 93 | 92:8 (anti/syn) | [4] |

| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2/1 v/v) | 4 | 95 | 98 | 97:3 (anti/syn) | [4] |

| 4-Methoxybenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2/1 v/v) | 68 | 43 | 89 | 80:20 (anti/syn) | [4] |

| Isovaleraldehyde | Cyclohexanone | 20 | MeOH/H₂O (40/10 µL) | 72 | 63 | >99 | >99:1 (anti/syn) | [4] |

Experimental Protocols

The following protocols provide a general framework for performing the this compound catalyzed aldol reaction. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates to achieve optimal results.

General Protocol for the Aldol Reaction of an Aldehyde with a Ketone

This protocol serves as a general starting point and can be adapted for a wide range of substrates.

Materials:

-

This compound

-

Aldehyde

-

Ketone

-

Anhydrous solvent (e.g., DMSO, DMF, CH₃CN, or solvent mixtures like MeOH/H₂O)

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel, add this compound (typically 10-30 mol%).

-

Add the anhydrous solvent. Note that in some cases, the ketone itself can serve as the solvent.

-

Add the ketone, which is often used in excess (typically 5-20 equivalents).

-

Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes to ensure dissolution of the catalyst.

-

Add the aldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to several days.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 times the volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[1]

Specific Protocol: Aldol Reaction of p-Nitrobenzaldehyde with Acetone

This example illustrates the application of the general protocol for a specific transformation.[1]

Procedure:

-

In a round-bottom flask, dissolve this compound (0.03 mmol, 30 mol%) in DMSO (0.5 mL).

-

Add acetone (5.0 mmol, excess) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add p-nitrobenzaldehyde (0.1 mmol, 1 equivalent).

-

Stir the reaction at room temperature for 24-48 hours.

-

Follow the work-up and purification steps as described in the general protocol.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the this compound catalyzed aldol reaction.

Caption: General workflow for the this compound catalyzed aldol reaction.

References

Application Notes and Protocols: Mechanism of Enamine Formation with DL-Proline Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction